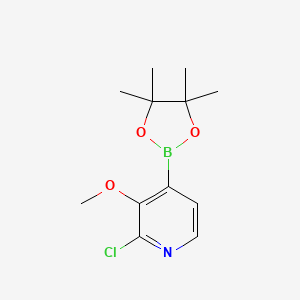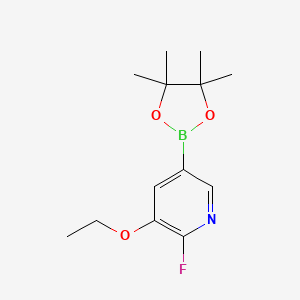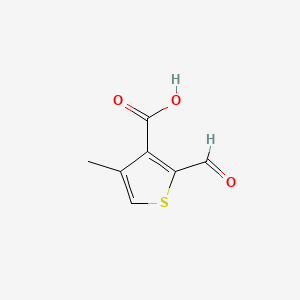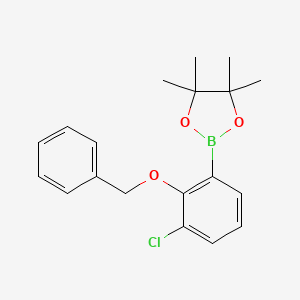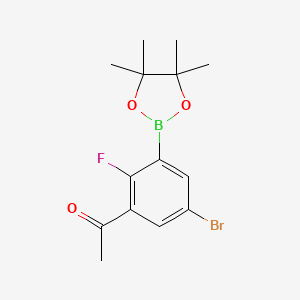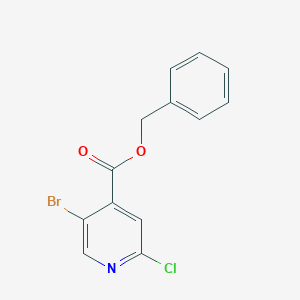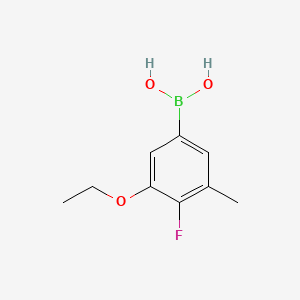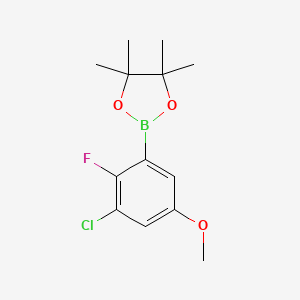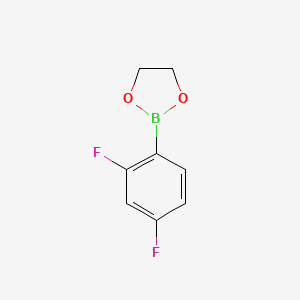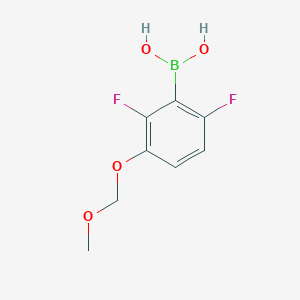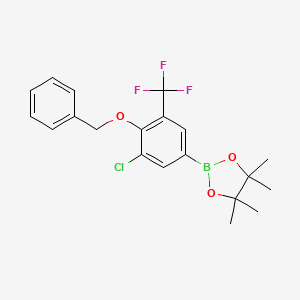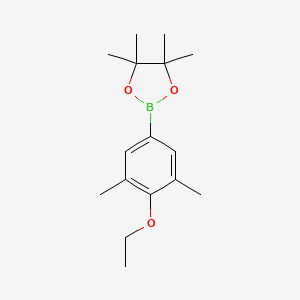
3,5-Dimethyl-4-ethoxyphenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-4-ethoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-ethoxyphenylboronic acid pinacol ester typically involves the reaction of 3,5-dimethyl-4-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acids formed during the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield
Purification: Typically involves recrystallization or chromatography to obtain high-purity product
Quality control: Ensuring the product meets the required specifications for industrial applications
化学反応の分析
Types of Reactions
3,5-Dimethyl-4-ethoxyphenylboronic acid pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or substituted alkenes
Oxidation: Can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents
Substitution: Reacts with electrophiles to form various substituted products
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (Pd(PPh3)4), base (K2CO3 or NaOH), solvent (THF or toluene), temperature (80-100°C)
Oxidation: Hydrogen peroxide, solvent (water or alcohol), temperature (room temperature to 50°C)
Substitution: Electrophiles like alkyl halides, solvent (DCM or THF), temperature (room temperature to 50°C)
Major Products
Biaryls: From Suzuki-Miyaura coupling
Phenols: From oxidation
Substituted phenylboronic esters: From substitution reactions
科学的研究の応用
3,5-Dimethyl-4-ethoxyphenylboronic acid pinacol ester is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling
Biology: In the synthesis of biologically active molecules and pharmaceuticals
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents
Industry: In the production of advanced materials, polymers, and agrochemicals
作用機序
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The mechanism involves:
Transmetalation: Transfer of the boronic ester group to a palladium catalyst
Oxidative Addition: Formation of a palladium-aryl complex
Reductive Elimination: Formation of the final coupled product and regeneration of the palladium catalyst
類似化合物との比較
Similar Compounds
- 3,5-Dimethoxyphenylboronic acid pinacol ester
- 4-Aminophenylboronic acid pinacol ester
- 3,4-Dimethoxyphenylboronic acid pinacol ester
Uniqueness
3,5-Dimethyl-4-ethoxyphenylboronic acid pinacol ester is unique due to its specific substituents (dimethyl and ethoxy groups) which provide distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
特性
IUPAC Name |
2-(4-ethoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-8-18-14-11(2)9-13(10-12(14)3)17-19-15(4,5)16(6,7)20-17/h9-10H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYBDBJTLBPIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Dene]-4-methylidene-cyclohexan-1-OL](/img/structure/B8208832.png)
![N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine](/img/structure/B8208840.png)
